
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide, commonly known as BDBS, is a chemical compound used in scientific research. It is a sulfonamide derivative and has been found to have potential therapeutic applications in various fields.
Wirkmechanismus
The mechanism of action of BDBS is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BDBS induces apoptosis by activating caspases and suppressing the expression of anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurology, BDBS reduces oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunology, BDBS inhibits the proliferation of T cells by suppressing the expression of IL-2 and IL-2Rα and reducing the activity of NF-AT.
Biochemical and Physiological Effects:
BDBS has been found to have various biochemical and physiological effects. In cancer cells, BDBS inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In neurology, BDBS reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. In immunology, BDBS modulates the immune response by inhibiting T cell proliferation and reducing cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
BDBS has several advantages for lab experiments. It is a relatively stable and easy to handle compound, and its synthesis method is well-established. It has been shown to have potential therapeutic applications in various fields, making it a valuable tool for scientific research. However, BDBS also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on BDBS. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as infectious diseases and autoimmune disorders. Additionally, the development of BDBS analogs with improved efficacy and safety profiles could lead to the discovery of new drugs.
Synthesemethoden
The synthesis of BDBS involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain pure BDBS.
Wissenschaftliche Forschungsanwendungen
BDBS has been found to have potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, BDBS has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, BDBS has been found to modulate the immune response by inhibiting the proliferation of T cells and reducing cytokine production.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H14BrNO4S |
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO4S/c1-10-6-12(16)3-5-15(10)22(18,19)17-8-11-2-4-13-14(7-11)21-9-20-13/h2-7,17H,8-9H2,1H3 |
InChI-Schlüssel |
AMROLBJYYWKJFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



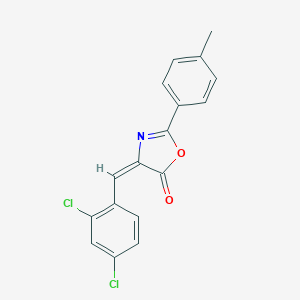
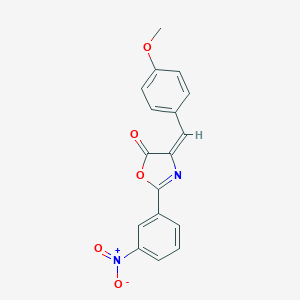

![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

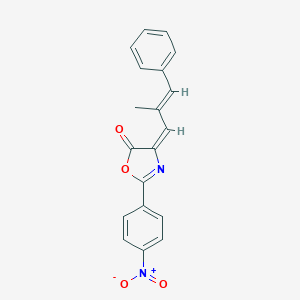
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
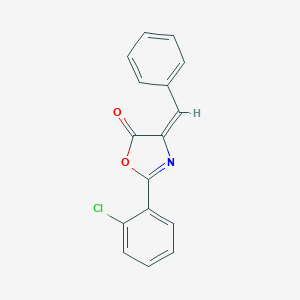
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
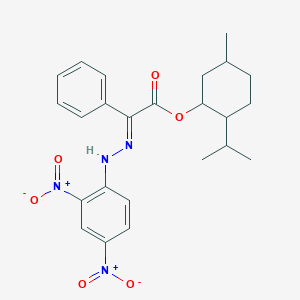
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)